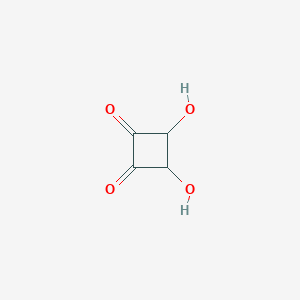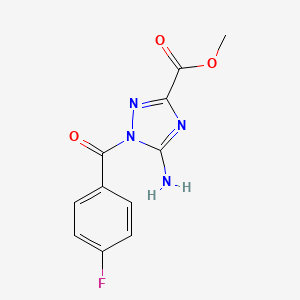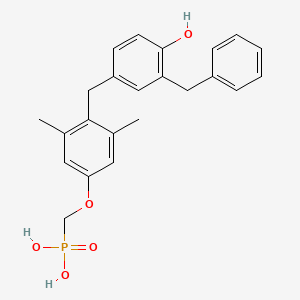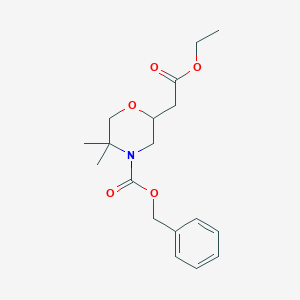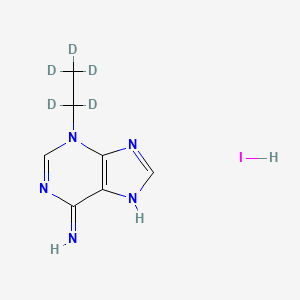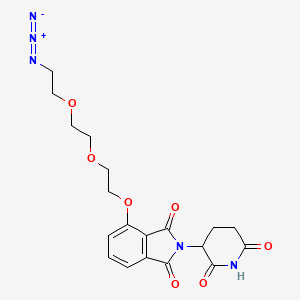![molecular formula C17H31BO2 B12368488 [4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)
[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a cyclohexenyl group substituted with a pentylcyclohexyl moiety, making it a unique and potentially useful reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid typically involves the following steps:
Formation of the Cyclohexenyl Intermediate: The cyclohexenyl group can be synthesized through the hydrogenation of a suitable diene precursor under catalytic conditions.
Introduction of the Pentylcyclohexyl Group: The pentylcyclohexyl group can be introduced via a Grignard reaction, where a pentylmagnesium bromide reacts with a cyclohexanone derivative.
Boronic Acid Formation: The final step involves the conversion of the cyclohexenyl intermediate to the boronic acid using a boron-containing reagent such as boron tribromide or boronic acid pinacol ester under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to form the corresponding alkane or cyclohexane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclohexenone or cyclohexanol derivatives.
Reduction: Formation of cyclohexane or pentylcyclohexane derivatives.
Substitution: Formation of various substituted cyclohexenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and polymers.
Biology
In biological research, this compound can be used to modify biomolecules through boronate ester formation, enabling the study of biological processes and the development of new diagnostic tools.
Medicine
In medicine, boronic acids are explored for their potential as enzyme inhibitors, particularly in the treatment of diseases such as cancer and diabetes. This compound may have similar applications due to its unique structure.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including liquid crystals and polymers, due to its ability to form stable boronate esters and its structural versatility.
Mecanismo De Acción
The mechanism of action of [4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid involves the formation of boronate esters with diols or other nucleophiles. This interaction can modulate the activity of enzymes or other biological targets by altering their structure or function. The compound’s ability to form stable complexes with various molecules makes it a valuable tool in both chemical and biological research.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the cyclohexenyl and pentylcyclohexyl groups.
Cyclohexylboronic Acid: Similar in structure but without the pentyl group, making it less versatile in certain applications.
Alkylboronic Acids: These compounds have simpler alkyl groups and may not offer the same level of reactivity or specificity.
Uniqueness
[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid is unique due to its combination of a cyclohexenyl group with a pentylcyclohexyl moiety, providing enhanced reactivity and specificity in various chemical and biological applications. Its structure allows for the formation of stable boronate esters and facilitates complex organic synthesis, making it a valuable reagent in both research and industrial settings.
Propiedades
Fórmula molecular |
C17H31BO2 |
|---|---|
Peso molecular |
278.2 g/mol |
Nombre IUPAC |
[4-(4-pentylcyclohexyl)cyclohexen-1-yl]boronic acid |
InChI |
InChI=1S/C17H31BO2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h12,14-16,19-20H,2-11,13H2,1H3 |
Clave InChI |
NSKYCIWGCMDXSO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CCC(CC1)C2CCC(CC2)CCCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea](/img/structure/B12368407.png)
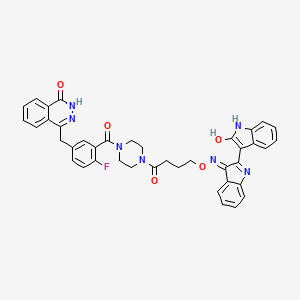
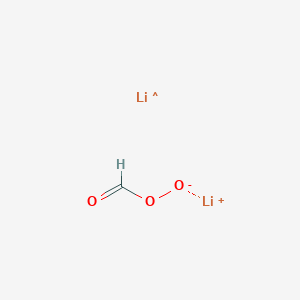
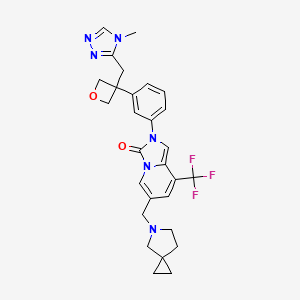
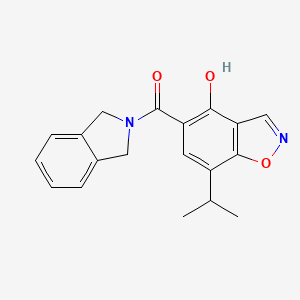
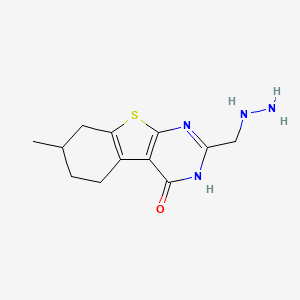
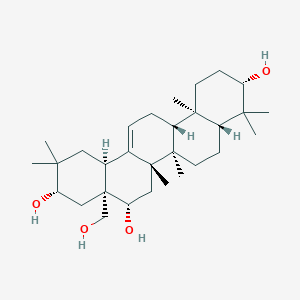
![6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione](/img/structure/B12368482.png)
